tert-Butyl ((S)-5-((R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanamido)-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Overview
Description
Tert-Butyl ((S)-5-((R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanamido)-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a useful research compound. Its molecular formula is C29H40Br2N6O5 and its molecular weight is 712.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activity and Synthesis
The compound tert-butyl ((S)-5-((R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanamido)-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate, though not directly studied, is structurally similar to various compounds evaluated for their biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been synthesized and screened for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
2. Antimalarial Properties
Some derivatives of tert-butyl carbamate, such as tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have demonstrated potential as anti-malarial agents. Their crystal structures and biological studies indicated the importance of certain functional groups for generating activity (Cunico et al., 2009).
3. Antimitotic and Biological Properties
The S- and R-isomers of related carbamate compounds, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have been found to be active in several biological systems, with the S-isomer being more potent (Temple & Rener, 1992).
4. Photocatalytic Applications
Tert-butyl carbamate derivatives, such as tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, have been used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This establishes a new cascade pathway for assembling 3-aminochromones under mild conditions, broadening applications in photocatalysis (Wang et al., 2022).
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2N6O5/c1-29(2,3)42-28(41)34-9-5-4-6-24(27(40)37-14-12-36(13-15-37)20-7-10-33-11-8-20)35-26(39)23(32)18-19-16-21(30)25(38)22(31)17-19/h7-8,10-11,16-17,23-24,38H,4-6,9,12-15,18,32H2,1-3H3,(H,34,41)(H,35,39)/t23-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQEMGIHKZLOH-RPWUZVMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099465 | |
Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204693-44-7 | |
Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204693-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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